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Compound of Interest

Compound Name:
2-(2-Chloro-4-

nitrophenoxy)acetamide

CAS No.: 804505-18-8

Cat. No.: B1352196

Get Quote

Executive Summary
2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a specialized organic building

block belonging to the class of phenoxyacetamides.[1] Characterized by a robust ether linkage

connecting a chlorinated nitrobenzene ring to an acetamide moiety, this compound serves as a

critical scaffold in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase

inhibitors) and pharmaceutical intermediates. Its structural duality—offering both an

electrophilic nitro group for reduction and a hydrolyzable amide for acid/base functionalization

—makes it a versatile candidate for orthogonal synthetic strategies.

Chemical Identity & Properties
The following data consolidates the physicochemical profile of the target compound.
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Property Specification

CAS Number 804505-18-8

IUPAC Name 2-(2-Chloro-4-nitrophenoxy)acetamide

Molecular Formula C₈H₇ClN₂O₄

Molecular Weight 230.61 g/mol

Structure Description
2-Chloro-4-nitrophenol ether linked to an

acetamide side chain.[1]

SMILES NC(=O)COC1=C(Cl)C=C(C=C1)=O

InChI Key
InChI=1S/C8H7ClN2O4/c9-6-3-5(11(13)14)1-2-

7(6)15-4-8(10)12

Appearance Off-white to pale yellow solid (Typical)

Solubility
Soluble in DMSO, DMF, Acetone; Sparingly

soluble in Water.[2]

Synthetic Methodology
The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide follows a classic Williamson Ether

Synthesis pathway. This nucleophilic substitution reaction is favored due to the enhanced

acidity of the phenol (increased by the electron-withdrawing nitro and chloro groups) and the

high reactivity of the

-chloroacetamide.

Reaction Mechanism
The process involves the deprotonation of 2-Chloro-4-nitrophenol by a weak base (Potassium

Carbonate) to generate the phenoxide anion. This nucleophile then attacks the

-carbon of 2-Chloroacetamide, displacing the chloride ion via an Sₙ2 mechanism.

Synthetic Workflow Diagram
The following diagram illustrates the reaction logic and process flow.
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Figure 1: Reaction pathway for the synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide via

Williamson Ether Synthesis.

Experimental Protocol
Note: This protocol is derived from standard methodologies for phenoxyacetamide synthesis.

Reagents:

2-Chloro-4-nitrophenol (1.0 eq)[2]

2-Chloroacetamide (1.1 eq)[2]

Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq)

Potassium Iodide (KI) (catalytic amount, 0.1 eq - optional Finkelstein catalyst)

Solvent: Acetone (reagent grade) or DMF (for higher temperature).

Step-by-Step Procedure:

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 2-Chloro-4-nitrophenol (10 mmol) in Acetone (30 mL).

Deprotonation: Add K₂CO₃ (15 mmol) to the solution. Stir at room temperature for 15

minutes. The mixture may change color (yellow/orange) indicating phenoxide formation.

Addition: Add 2-Chloroacetamide (11 mmol) and catalytic KI (1 mmol) to the suspension.
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Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) and stir vigorously for 6–8

hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

Workup:

Cool the reaction mixture to room temperature.

Filter off the inorganic salts (KCl, excess K₂CO₃).

Evaporate the solvent under reduced pressure.

Purification:

The crude residue is typically a solid.

Recrystallize from Ethanol or an Ethanol/Water mixture to yield the pure product.

Dry in a vacuum oven at 50°C.

Analytical Characterization
To validate the synthesis, the following spectral signatures should be confirmed.
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Technique Expected Signals Interpretation

¹H NMR (DMSO-d₆) δ 4.6–4.8 ppm (s, 2H)

-O-CH₂-CO- methylene

protons. Distinctive singlet

shifted downfield by oxygen.

δ 7.2–8.3 ppm (m, 3H)

Aromatic protons. Pattern

depends on coupling (d, dd)

typical of 1,2,4-substitution.

δ 7.4, 7.8 ppm (br s, 2H)

-NH₂ amide protons. Broad

singlets, exchangeable with

D₂O.

IR Spectroscopy 1650–1690 cm⁻¹ C=O stretch (Amide I band).

1340 & 1520 cm⁻¹
N-O stretch (Nitro group,

symmetric/asymmetric).

3100–3400 cm⁻¹
N-H stretch (Primary amide

doublet).

Mass Spectrometry m/z 230/232

[M]+. Characteristic 3:1 ratio

for Chlorine isotope pattern

(³⁵Cl/³⁷Cl).

Applications & Utility
This compound is primarily utilized as an intermediate rather than a final active pharmaceutical

ingredient (API). Its utility lies in its "orthogonal" functional groups.

Synthetic Scaffold for Agrochemicals
Phenoxyacetamides are structural analogs to auxin-mimic herbicides (like 2,4-D derivatives)

and PPO inhibitors.

Pathway: The amide group can be dehydrated to a nitrile (using POCl₃) or hydrolyzed to a

carboxylic acid.
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Target: Synthesis of substituted diphenylethers used in herbicides (e.g., analogs of

Fluorodifen).

Pharmaceutical Building Block
The nitro group provides a gateway to aniline derivatives without affecting the amide linkage.

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields 2-(4-

amino-2-chlorophenoxy)acetamide.

Coupling: The resulting amine can be coupled with sulfonyl chlorides or acyl chlorides to

generate sulfonamide antibiotics or amide-linked kinase inhibitors.

2-(2-Chloro-4-nitrophenoxy)acetamide
(CAS: 804505-18-8)

Reduction (H2/Pd-C) Acid Hydrolysis (HCl)

2-(4-Amino-2-chlorophenoxy)acetamide
(Scaffold for Kinase Inhibitors)

2-(2-Chloro-4-nitrophenoxy)acetic acid
(Auxin/Herbicide Analog)
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Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling (SDS Summary)
Signal Word:WARNING
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Hazard Class Statement Precaution

Acute Toxicity Harmful if swallowed (H302).

Wash hands thoroughly after

handling. Do not eat/drink

when using.

Skin Irritation Causes skin irritation (H315).
Wear protective gloves

(Nitrile).

Eye Irritation
Causes serious eye irritation

(H319).

Wear eye protection/face

shield.

STOT-SE
May cause respiratory irritation

(H335).

Use only outdoors or in a well-

ventilated area (Fume hood).

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong

oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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